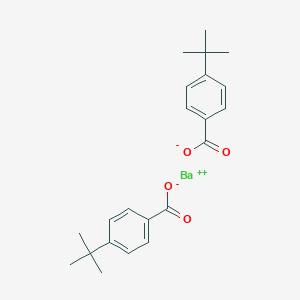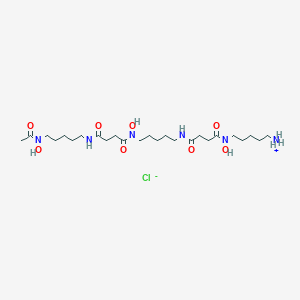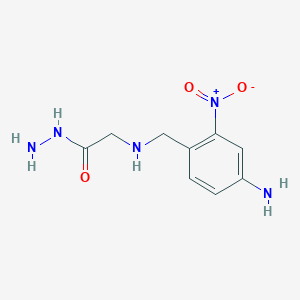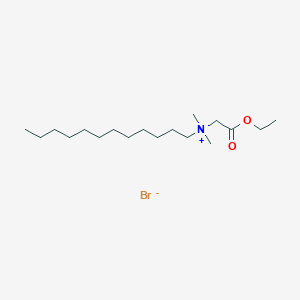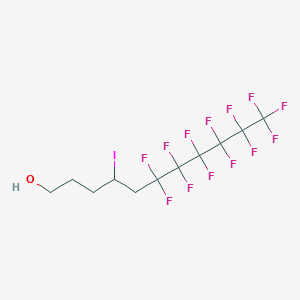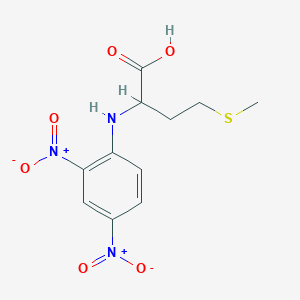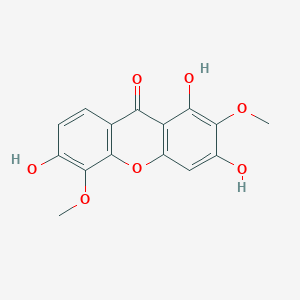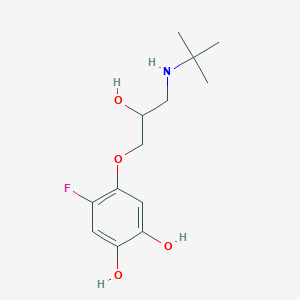
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. TAK-659 works by inhibiting BTK, thereby preventing the activation and proliferation of B cells.
Mécanisme D'action
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol prevents the activation and proliferation of B cells, thereby inhibiting the growth and survival of cancer cells.
Effets Biochimiques Et Physiologiques
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its specificity for BTK, which reduces the risk of off-target effects. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has also been shown to be effective in preclinical studies, with promising results in the treatment of B-cell malignancies. One limitation of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Orientations Futures
For the research and development of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol include the following:
1. Clinical trials to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of B-cell malignancies.
2. Studies to identify biomarkers that can predict response to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to monitor treatment response.
3. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in combination with other cancer drugs, such as immunotherapies.
4. Studies to investigate the potential of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in the treatment of other types of cancer, such as solid tumors.
5. Studies to investigate the mechanisms of drug resistance to 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol and to develop strategies to overcome it.
Conclusion
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, particularly B-cell malignancies. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol works by inhibiting BTK, a protein that plays a crucial role in the development and activation of immune cells, particularly B cells. 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal dosing regimen and to assess the safety and efficacy of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of tert-butylamine with 3,4-dihydroxy-6-fluorophenol to form the corresponding amine. This is followed by the reaction of the amine with 2-bromo-1-(3,4-dihydroxy-6-fluorophenoxy)propane to form the intermediate product. The final step involves the reaction of the intermediate product with 2-(azetidin-3-yl)acetic acid to form 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol.
Applications De Recherche Scientifique
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has shown potential in the treatment of various types of cancer, particularly B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol has been shown to enhance the activity of other cancer drugs, such as rituximab, in preclinical studies.
Propriétés
Numéro CAS |
132178-19-9 |
|---|---|
Nom du produit |
3-(tert-Butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol |
Formule moléculaire |
C13H20FNO4 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-12-5-11(18)10(17)4-9(12)14/h4-5,8,15-18H,6-7H2,1-3H3 |
Clé InChI |
JEUSMJOCKAGUHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=C(C(=C1)O)O)F)O |
Synonymes |
3-(tert-butylamino)-1-(3,4-dihydroxy-6-fluorophenoxy)-2-propanol 6-FBDPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



